![molecular formula C14H14N4O2 B181516 N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide CAS No. 6631-22-7](/img/structure/B181516.png)
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide, commonly known as 4-PEPA, is a novel positive allosteric modulator of the AMPA receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
4-PEPA acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is important for synaptic plasticity and memory formation. By binding to a specific site on the receptor, 4-PEPA enhances the activity of the receptor and increases the flow of calcium ions into the cell, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 4-PEPA has been found to have a number of other biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, 4-PEPA has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-PEPA is its specificity for the AMPA receptor, which reduces the likelihood of off-target effects. Additionally, 4-PEPA is relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of 4-PEPA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental contexts.
Direcciones Futuras
There are a number of potential future directions for research on 4-PEPA. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-PEPA in humans. Finally, 4-PEPA may have potential applications in the treatment of other neurological disorders beyond those currently being studied.
Métodos De Síntesis
The synthesis of 4-PEPA involves the reaction of 4-pyridinecarboxylic acid with ethyl chloroformate to form ethyl 4-pyridinecarboxylate. This intermediate is then reacted with 2-aminopropionitrile to form N-(2-cyanomethyl)pyridine-4-carboxamide. Finally, the compound is treated with hydrazine to form N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
4-PEPA has been extensively studied in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function and memory in animal models of these diseases. Additionally, 4-PEPA has been found to have antidepressant effects and may be useful in the treatment of depression.
Propiedades
Número CAS |
6631-22-7 |
|---|---|
Nombre del producto |
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide |
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-1-5-15-6-2-11)17-9-10-18-14(20)12-3-7-16-8-4-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Clave InChI |
VZUZYYMFEBYFMP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2 |
SMILES canónico |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
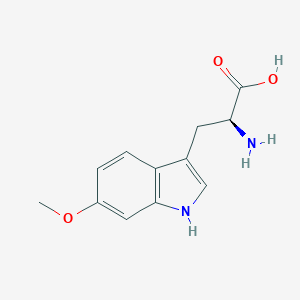
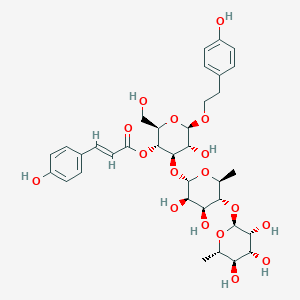
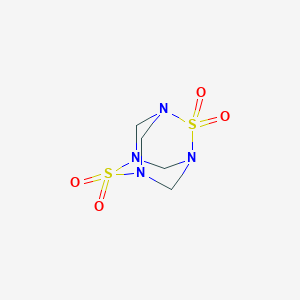
![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
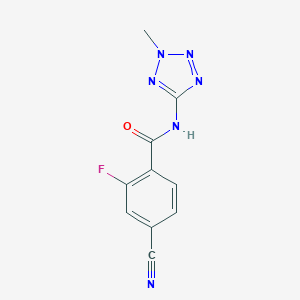



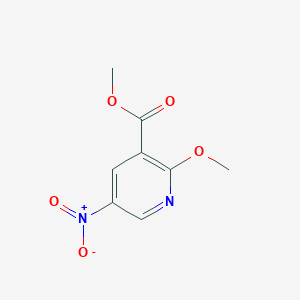


![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)